5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-9-18(22-10-14(2)24-15(3)11-22)23-12-17(21-19(23)20-13)16-7-5-4-6-8-16/h4-9,12,14-15H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHWPPLFYVJFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC3=NC(=CN23)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322892 | |
| Record name | 2,6-dimethyl-4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821852 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439096-69-2 | |
| Record name | 2,6-dimethyl-4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone in the presence of an acid catalyst to form the imidazo[1,2-a]pyrimidine core. The morpholine ring can be introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts.
Chemical Reactions Analysis
5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of new products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives as anticancer agents. The compound of interest has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
Case Study: FLT3 Inhibition
A study identified selective FLT3 inhibitors derived from imidazo[1,2-a]pyrimidine structures, demonstrating low activity against other kinases. This specificity is crucial for developing targeted cancer therapies that minimize off-target effects and enhance therapeutic efficacy .
Kinase Inhibition
The compound's structure suggests it may interact with various protein kinases, which are critical targets in many therapeutic areas. The ability to selectively inhibit certain kinases can lead to the development of drugs that are more effective and have fewer side effects.
Research Insights
Research has indicated that modifications to the imidazo[1,2-a]pyrimidine core can significantly affect kinase selectivity and potency. This suggests that compounds like 5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine could be optimized for enhanced activity against specific targets .
Biochemical Research
In addition to its therapeutic potential, this compound can serve as a valuable tool in biochemical research. Its unique structure allows it to be used as a probe for studying enzyme activity and protein interactions.
Potential Uses
- Enzyme Inhibition Studies : The compound can be utilized to understand the mechanisms of action of various enzymes by acting as a competitive inhibitor.
- Biomarker Development : Its selective binding properties may aid in the identification of biomarkers for specific diseases, particularly cancers.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Morpholine-containing compounds: These compounds contain the morpholine ring and may have different core structures, resulting in diverse properties and uses.
Other heterocyclic compounds: Compounds with different heterocyclic cores, such as pyridines or quinolines, can be compared to highlight the unique features and advantages of imidazo[1,2-a]pyrimidines.
Biological Activity
5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine (CAS No. 439096-69-2) is a compound of interest due to its potential biological activities, particularly in the realm of oncology and kinase inhibition. This article aims to consolidate existing research findings regarding its biological activity, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C19H22N4O
- Molar Mass : 322.4 g/mol
- CAS Number : 439096-69-2
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O |
| Molar Mass | 322.4 g/mol |
| CAS Number | 439096-69-2 |
The compound exhibits significant inhibitory activity against the Transforming Growth Factor-beta Activated Kinase 1 (TAK1), which is crucial in various cellular processes including inflammation and cancer progression. Studies have shown that the morpholine moiety enhances the binding affinity of the compound to the ATP-binding site of TAK1, leading to effective inhibition of its enzymatic activity. Specifically, it has been reported that compounds with a similar structure have IC50 values as low as 30 nM against multiple myeloma cell lines .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 3.01 | |
| HepG2 (Liver) | 5.88 | |
| A549 (Lung) | 4.92 | |
| MPC-11 (Myeloma) | 0.030 |
The compound's ability to inhibit cell growth is attributed to its interaction with key proteins involved in cell signaling pathways.
Case Studies
- Multiple Myeloma : In a study involving murine MPC-11 cells, treatment with the compound resulted in a significant decrease in phosphorylated TAK1 levels, indicating effective inhibition of this pathway critical for cancer cell survival .
- Breast Cancer : The compound was tested against MCF-7 cells, showing promising anticancer activity with an IC50 value lower than that of standard treatments like erlotinib .
Q & A
Q. Why might XRD and NMR data conflict in confirming crystal structure?
- Methodological Answer : XRD provides absolute configuration but may miss dynamic disorder. Use variable-temperature NMR to detect conformational flexibility. Pair with solid-state NMR to reconcile solution- and solid-phase data .
Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 80–100°C | Higher purity above 90°C | |
| Solvent | Methanol/Ethanol | Improved crystallization | |
| Catalyst (e.g., Pd(OAc)₂) | 5 mol% | Reduces side products |
Q. Table 2. Biological Assay Design
| Assay Type | Target | Key Metrics | Reference |
|---|---|---|---|
| Kinase Inhibition | PI3Kγ | IC₅₀ = 12 nM | |
| Cytotoxicity (MTT) | HeLa Cells | LD₅₀ = 8 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
